

Propranolol Glycol: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: *Propranolol glycol*

Cat. No.: *B032300*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol glycol, systematically known as 3-(1-naphthyloxy)-1,2-propanediol, is a significant metabolite of the widely used beta-adrenergic receptor antagonist, propranolol. Its presence in biological systems following propranolol administration necessitates a thorough understanding of its chemical and physical properties, structure, and analytical methodologies for its detection and quantification. This technical guide provides an in-depth overview of **propranolol glycol**, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

Propranolol glycol is structurally similar to its parent compound, propranolol, with the key difference being the presence of a diol (glycol) functional group in place of the secondary amine. This structural modification significantly alters its physicochemical properties, including its polarity and potential for biological interactions.

Structure:

Caption: Chemical structure of **Propranolol Glycol**.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **propranolol glycol** is presented in Table 1. This data is crucial for understanding its behavior in various experimental and biological settings.

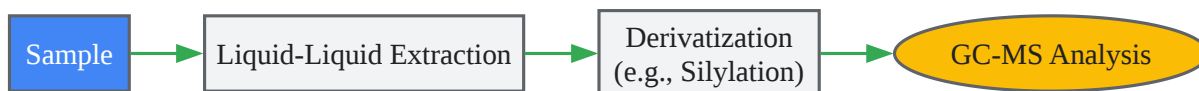
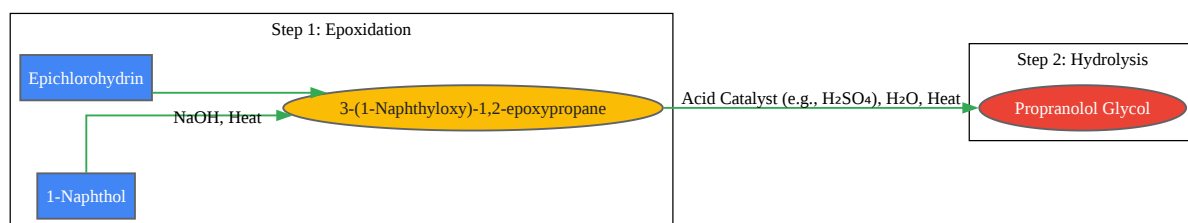
Property	Value	Reference
IUPAC Name	3-(1-Naphthyloxy)propane-1,2-diol	
Molecular Formula	C ₁₃ H ₁₄ O ₃	
Molecular Weight	218.25 g/mol	
CAS Number	36112-95-5	
Appearance	White to off-white solid	
Melting Point	98-101 °C	
Boiling Point	437.7 °C at 760 mmHg (Predicted)	
Solubility	Soluble in DMSO and methanol.	
pKa	13.48 ± 0.20 (Predicted)	
LogP	1.8 (Predicted)	
Topological Polar Surface Area	49.69 Å ²	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	4	

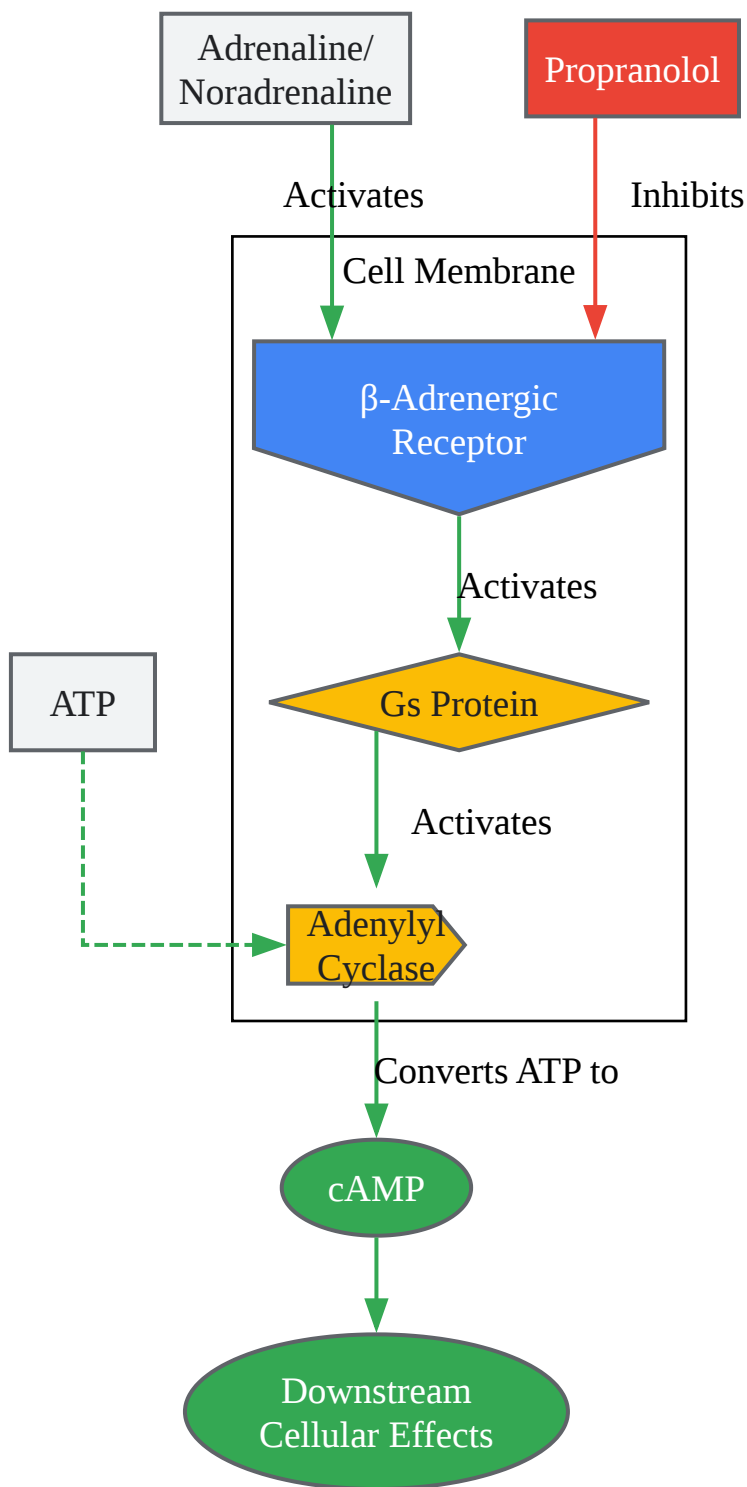
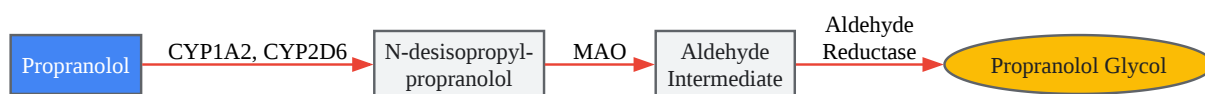
Experimental Protocols

Synthesis of Propranolol Glycol

Propranolol glycol can be synthesized from 1-naphthol through a two-step process involving the formation of an epoxy intermediate followed by hydrolysis.

Workflow for the Synthesis of **Propranolol Glycol**:





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